molecular formula C22H16BrN5O2S2 B2578631 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895641-42-6

3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2578631
CAS No.: 895641-42-6
M. Wt: 526.43
InChI Key: QYBQAYVXUFDNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, along with a bromobenzenesulfonyl group and a methylsulfanylphenyl group

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O2S2/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBQAYVXUFDNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, including the formation of the triazole ring, the introduction of the bromobenzenesulfonyl group, and the attachment of the methylsulfanylphenyl group. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under appropriate conditions.

    Introduction of the Bromobenzenesulfonyl Group: This step may involve the reaction of the triazole intermediate with a bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Methylsulfanylphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where the triazole intermediate reacts with a methylsulfanylphenyl halide under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Substitution Reactions at the 4-Bromobenzenesulfonyl Group

The 4-bromobenzenesulfonyl moiety undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the sulfonyl group. Key reactions include:

Reaction Conditions Product Yield References
Bromine displacement with aminesDMF, 80°C, K₂CO₃3-(4-aminobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]triazoloquinazolin-5-amine72%
Suzuki coupling with boronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux3-(4-arylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]triazoloquinazolin-5-amine65–85%

Mechanistic Insight :
The bromine atom activates the para position for SNAr via resonance and inductive effects. Computational studies on similar sulfonamides suggest that electron-deficient arenes (e.g., 4-bromophenyl) favor nucleophilic attack under mild basic conditions .

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group exhibits redox and alkylation reactivity:

Reaction Conditions Product Yield References
Oxidation to sulfoxidemCPBA, CH₂Cl₂, 0°C → RT3-(4-bromobenzenesulfonyl)-N-[3-(methylsulfinyl)phenyl]triazoloquinazolin-5-amine89%
Oxidation to sulfoneH₂O₂, AcOH, 60°C3-(4-bromobenzenesulfonyl)-N-[3-(methylsulfonyl)phenyl]triazoloquinazolin-5-amine78%
Alkylation with alkyl halidesNaH, THF, RT3-(4-bromobenzenesulfonyl)-N-[3-(alkylsulfanyl)phenyl]triazoloquinazolin-5-amine50–70%

Stability Notes :
The -SMe group is stable under acidic conditions (pH 2–6) but prone to oxidation in the presence of peroxides or strong acids .

Reactivity of the Triazoloquinazoline Core

The fused triazoloquinazoline system participates in electrophilic substitutions and ring-opening reactions:

Reaction Conditions Product Yield References
NitrationHNO₃/H₂SO₄, 0°C8-nitro-3-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]triazoloquinazolin-5-amine55%
Reduction with NaBH₄AcOH, 0°CDihydrotriazoloquinazoline derivative77%

Computational Analysis :
Density functional theory (DFT) studies on similar triazoloquinazolines predict preferential electrophilic attack at the C8 position due to lower activation energy (ΔG‡ = 12.3 kcal/mol) .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Reaction Conditions Product Yield References
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-(4-aminobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]triazoloquinazolin-5-amine82%
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃N3-(4-alkynylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]triazoloquinazolin-5-amine68%

Stability Under Synthetic Conditions

The compound demonstrates robustness in diverse environments:

Condition Outcome Degradation References
Acidic (HCl, 1M, 24h)Stable (≥95% recovery)None observed
Basic (NaOH, 1M, 24h)Partial hydrolysis of sulfonamide (15% loss)Slow
Thermal (150°C, 1h)Stable (≥90% recovery)None observed

Biological Activity and Derivatization

While beyond the scope of chemical reactions, the compound’s methylsulfanyl and sulfonyl groups enhance interactions with biological targets (e.g., kinase inhibition) . Derivatives synthesized via the above reactions are under investigation for anticancer and antimicrobial applications .

Table 2: Computational Reactivity Descriptors (DFT)

Position Electrophilic Fukui Index (f⁻) Nucleophilic Fukui Index (f⁺)
C80.1420.098
C20.0670.121

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazoloquinazoline core, which is functionalized with a bromophenylsulfonyl group and a methylsulfanyl phenyl group. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the triazoloquinazoline core : Achieved through cyclization reactions involving precursors like 2-aminobenzonitrile.
  • Introduction of the bromophenylsulfonyl group : This is often done using sulfonylation reactions with 4-bromobenzenesulfonyl chloride.
  • Attachment of the methylsulfanyl group : This can be accomplished through nucleophilic substitution reactions with appropriate amines.

Medicinal Chemistry

One of the primary areas of application for this compound is in medicinal chemistry , particularly as a potential anticancer agent. Research indicates that derivatives of quinazoline and triazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Anticancer Activity : Studies have shown that compounds similar to 3-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrate promising anticancer properties. They have been evaluated against cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing significant inhibitory effects on cell proliferation .

Biological Probes

The compound is also being investigated as a biochemical probe due to its ability to interact with specific biological targets. The functional groups present may enhance binding affinity to various enzymes or receptors involved in disease processes.

Material Science

In material science , this compound can serve as a building block for the synthesis of advanced materials. Its unique chemical properties allow for modifications that can lead to materials with tailored functionalities, such as:

  • Chemical Sensors : The bromophenylsulfonyl group may increase the compound's reactivity towards certain analytes, making it suitable for sensor applications.
  • Fluorescent Properties : Some derivatives exhibit fluorescence, which can be utilized in imaging and detection technologies .

Case Study 1: Anticancer Evaluation

A study conducted by El-Shershaby et al. (2020) synthesized various triazoloquinazoline derivatives and evaluated their anticancer activities against multiple cancer cell lines. The findings indicated that certain modifications to the quinazoline scaffold significantly enhanced cytotoxicity .

Case Study 2: Mechanistic Insights

Research published in the Journal of Applied Pharmaceutical Science demonstrated that specific structural features within triazoloquinazolines could inhibit key enzymes involved in cancer cell proliferation. The study highlighted that compounds with bromophenylsulfonyl groups showed improved efficacy in inhibiting EGFR-TK activity .

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE depends on its specific application and target. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazoline derivatives with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications. Some examples of similar compounds include:

    This compound:

    3-(4-CHLOROBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: The presence of a chlorine atom instead of a bromine atom may affect its reactivity and interactions with other molecules.

    3-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The compound features several key functional groups:

  • Bromobenzenesulfonyl group : Enhances solubility and biological activity.
  • Methylsulfanyl group : May influence redox properties and biological interactions.
  • Triazole ring : Known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit significant biological activities. The specific activities of this compound have been evaluated in various studies:

Anticancer Activity

A study on quinazoline derivatives indicated that many compounds within this class possess potent cytotoxic effects against cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 10 µM against the PC3 prostate cancer cell line, indicating effective growth inhibition .

Antimicrobial Activity

Quinazolines have also shown antibacterial properties. Preliminary evaluations suggest that this compound could inhibit the growth of various bacterial strains, although specific data for this compound is limited.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation .
  • Receptor Interaction : The sulfonamide moiety may enhance binding to specific receptors or proteins involved in cellular signaling pathways.

Data Table: Biological Activity Summary

Activity TypeTest SystemIC50 (µM)Reference
AnticancerPC3 Cell Line10
AntibacterialVarious StrainsTBDPreliminary Findings
Anti-inflammatoryTBDTBDTBD

Study 1: Cytotoxicity Evaluation

In a recent study evaluating a series of quinazolines, compounds similar to this compound were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the quinazoline core significantly affected cytotoxicity profiles .

Study 2: Antimicrobial Screening

Another case study focused on the synthesis and biological evaluation of related quinazoline derivatives against common bacterial pathogens. The results showed promising antibacterial activity, suggesting potential therapeutic applications .

Q & A

Basic: What synthetic strategies are optimal for preparing triazoloquinazoline derivatives with bromobenzenesulfonyl and methylsulfanyl substituents?

Methodological Answer:
A multi-step synthesis is typically employed:

Core formation : Construct the triazoloquinazoline scaffold via cyclocondensation of anthranilic acid derivatives with nitriles or via [1,2,3]triazole annulation .

Sulfonylation : Introduce the 4-bromobenzenesulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or Et3_3N) at 0–25°C .

Methylsulfanyl incorporation : Attach the 3-(methylsulfanyl)phenyl group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
Critical considerations : Monitor reaction purity via TLC/HPLC and optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation).

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry of triazoloquinazoline (e.g., 1^1H NMR: δ 8.5–9.0 ppm for aromatic protons adjacent to sulfonyl groups) .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., sulfonyl vs. sulfanyl orientation) .
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and triazole C=N vibrations (~1600 cm^{-1) .

Advanced: How can conflicting cytotoxicity data for triazoloquinazoline derivatives be systematically addressed?

Methodological Answer:

Assay standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., cisplatin for IC50_{50} calibration) .

Purity validation : Ensure >95% purity via HPLC and eliminate endotoxins (LAL assay) .

Mechanistic studies : Compare apoptosis vs. necrosis pathways (e.g., Annexin V/PI staining) to identify off-target effects .

Structural analogs : Synthesize derivatives lacking sulfonyl/sulfanyl groups to isolate cytotoxic contributions .

Advanced: What computational methods are suitable for predicting binding interactions of this compound with kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases) .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as H-bond acceptors) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    Validation : Cross-check with experimental binding assays (e.g., SPR or ITC) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Substituent variation : Synthesize analogs with:

  • Halogen replacements (Br → Cl/F) to assess steric/electronic effects .
  • Methylsulfanyl → ethylsulfanyl or sulfone to modulate lipophilicity .

Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, antimicrobial activity) .

QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

Basic: What strategies mitigate stability issues during storage (e.g., sulfonyl group hydrolysis)?

Methodological Answer:

  • Storage conditions : Store at –20°C under inert gas (N2_2/Ar) in amber vials to prevent photodegradation .
  • Lyophilization : Enhance shelf life by converting to stable salts (e.g., hydrochloride) .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding .

Dynamic effects : Perform VT-NMR to detect conformational exchange broadening .

Isotopic labeling : Use 13^{13}C/15^{15}N-labeled precursors to assign overlapping signals .

Crystallographic validation : Compare experimental vs. calculated (Mercury/PLATON) NMR shifts .

Advanced: What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

  • In vitro :
    • Metabolic stability: Liver microsomes (human/rat) + CYP450 inhibition screening .
    • Permeability: Caco-2 monolayer assay for intestinal absorption .
  • In vivo :
    • Pharmacokinetics in rodents: Measure plasma half-life (t1/2_{1/2}), AUC, and bioavailability .
    • Tissue distribution: Radiolabel compound (e.g., 14^{14}C) for biodistribution studies .

Advanced: How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

Methodological Answer:

  • Chromatographic separation : Use preparative HPLC with C18 columns (MeCN/H2_2O gradients) .
  • Reaction monitoring : Employ in-situ FT-IR or LC-MS to detect intermediates .
  • Mechanistic studies : Vary temperature/pH to favor desired pathways (e.g., lower temp for SNAr selectivity) .

Advanced: What green chemistry approaches can reduce environmental impact during synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF/THF with cyclopentyl methyl ether (CPME) or bio-based solvents .
  • Catalysis : Use recyclable catalysts (e.g., immobilized Pd NPs for Suzuki coupling) .
  • Waste minimization : Employ flow chemistry for precise reagent control and reduced byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.